molecular formula C20H29N5O B12237305 1-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazine

1-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazine

Cat. No.: B12237305
M. Wt: 355.5 g/mol
InChI Key: IDZBFZOARQAFTN-UHFFFAOYSA-N
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Description

1-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazine is a complex organic compound featuring a unique structure that combines a cyclopenta[d]pyrimidine core with a piperazine ring and an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the cyclopenta[d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the piperazine ring: This step often involves nucleophilic substitution reactions where a piperazine derivative is introduced.

    Attachment of the oxazole moiety: This can be done through a condensation reaction involving an oxazole precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ((2,4-dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazin-7-yl)methyl)carbamate
  • tert-Butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate

Uniqueness

1-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazine is unique due to its specific combination of structural features, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C20H29N5O

Molecular Weight

355.5 g/mol

IUPAC Name

4-[[4-(2-tert-butyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]methyl]-2-methyl-1,3-oxazole

InChI

InChI=1S/C20H29N5O/c1-14-21-15(13-26-14)12-24-8-10-25(11-9-24)18-16-6-5-7-17(16)22-19(23-18)20(2,3)4/h13H,5-12H2,1-4H3

InChI Key

IDZBFZOARQAFTN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CO1)CN2CCN(CC2)C3=NC(=NC4=C3CCC4)C(C)(C)C

Origin of Product

United States

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